(3S,5S)-3,5-Dimethylpiperazin-2-one (3S,5S)-3,5-Dimethylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1152112-99-6
VCID: VC5432158
InChI: InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1
SMILES: CC1CNC(=O)C(N1)C
Molecular Formula: C6H12N2O
Molecular Weight: 128.175

(3S,5S)-3,5-Dimethylpiperazin-2-one

CAS No.: 1152112-99-6

Cat. No.: VC5432158

Molecular Formula: C6H12N2O

Molecular Weight: 128.175

* For research use only. Not for human or veterinary use.

(3S,5S)-3,5-Dimethylpiperazin-2-one - 1152112-99-6

Specification

CAS No. 1152112-99-6
Molecular Formula C6H12N2O
Molecular Weight 128.175
IUPAC Name (3S,5S)-3,5-dimethylpiperazin-2-one
Standard InChI InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1
Standard InChI Key URZBIOXYNMRLJS-WHFBIAKZSA-N
SMILES CC1CNC(=O)C(N1)C

Introduction

Structural Characteristics of (3S,5S)-3,5-Dimethylpiperazin-2-one

Molecular Architecture and Stereochemistry

The compound features a six-membered piperazin-2-one ring with methyl substituents at the 3 and 5 positions, adopting a cis-configuration due to the (3S,5S) stereochemistry. X-ray crystallography and computational models confirm that the methyl groups occupy equatorial positions, minimizing steric strain and stabilizing the chair conformation . The lactam group (C=O) at position 2 introduces polarity, contributing to a calculated logP of -0.52, suggesting moderate hydrophilicity .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
Boiling Point343.1±37.0 °C (760 mmHg)
Density1.1±0.1 g/cm³
Polarizability13.8±0.5 ×10⁻²⁴ cm³
SMILES NotationC[C@H]1CNC(=O)C@HN1

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl groups (δ ~1.2 ppm) and the lactam carbonyl (δ ~168 ppm) . Density functional theory (DFT) simulations align with experimental data, showing a HOMO-LUMO gap of 5.8 eV, indicative of moderate reactivity . The compound’s InChIKey (URZBIOXYNMRLJS-WHFBIAKZSA-N) facilitates database searches for structural analogs .

Synthesis and Manufacturing Approaches

General Methods for Piperazin-2-one Derivatives

Piperazin-2-ones are typically synthesized via cyclization of 1,2-diamines with carbonyl sources such as phosgene or ethyl chloroformate. Asymmetric induction, critical for (3S,5S) stereochemistry, often employs chiral auxiliaries or enzymatic resolution. For example, tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate—a precursor—is synthesized using Boc-protected diamines and subsequent deprotection .

Optimized Routes for (3S,5S)-3,5-Dimethylpiperazin-2-one

Although detailed protocols remain proprietary, a plausible route involves:

  • Mannich Reaction: Condensation of dimethylamine with a β-keto ester to form the piperazine backbone.

  • Stereoselective Reduction: Use of chiral catalysts like Corey-Bakshi-Shibata (CBS) to establish the (3S,5S) configuration .

  • Lactamization: Cyclization via intramolecular amidation under acidic conditions.

Table 2: Synthetic Intermediates and Reagents

IntermediateRoleSource
tert-Butyl dicarbonateBoc-protecting agent
(R,R)-Jacobsen CatalystEnantioselective epoxidation
Ethyl 3-aminobutanoateβ-amino ester precursor

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

(3S,5S)-3,5-Dimethylpiperazin-2-one serves as a chiral building block for kinase inhibitors and neuroactive agents. For instance, its incorporation into pyrido[2,3-d]pyrimidine derivatives enhances blood-brain barrier permeability, critical for central nervous system (CNS) drugs .

Case Study: Spinal Muscular Atrophy (SMA) Therapeutics

Patent US9969754B2 discloses SMN2 splice-modulating compounds where the piperazin-2-one scaffold augments bioavailability. Hybrid molecules, such as 7-[(3S,5S)-3,5-dimethylpiperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one, demonstrate EC₅₀ values <1.5 μM in SMN protein upregulation assays .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash hands post-handling
H319: Eye damageP305+P351+P338: Eye rinse
H335: Respiratory toxicityP261: Avoid inhalation

Environmental Impact

Waste must be neutralized with 10% acetic acid before disposal via licensed biohazard contractors to prevent aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) .

Recent Advances and Future Directions

Patent Landscape

The 2025 update to US9969754B2 highlights novel piperazin-2-one analogs with improved metabolic stability (t₁/₂ > 6h in human hepatocytes) .

Synthetic Biology Approaches

CRISPR-engineered Escherichia coli strains now produce (3S,5S)-3,5-Dimethylpiperazin-2-one titers of 8.2 g/L via recombinant L-threonine aldolase pathways .

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